![molecular formula C6468H10066N1732O2005S40 B1139707 Alemtuzumab CAS No. 216503-57-0](/img/no-structure.png)
Alemtuzumab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alemtuzumab is a medication used to treat chronic lymphocytic leukemia and multiple sclerosis . It is a monoclonal antibody that binds to CD52, a protein present on the surface of mature lymphocytes . After treatment with alemtuzumab, these CD52-bearing lymphocytes are targeted for destruction .
Synthesis Analysis
Alemtuzumab is a recombinant DNA-derived humanized monoclonal antibody . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .Molecular Structure Analysis
Alemtuzumab is a humanized IgG1 kappa monoclonal antibody . It has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da .Chemical Reactions Analysis
The main mechanism of action of Alemtuzumab is based on targeting CD52, an antigen of unknown function which is found on B and T lymphocytes, leading to depletion followed by repopulation of these cells .Physical And Chemical Properties Analysis
Alemtuzumab has a molecular formula of C6468H10066N1732O2005S40 and an average molecular weight of 145453.8 Da . It is produced in mammalian cell (Chinese hamster ovary) suspension culture in a medium containing neomycin .Applications De Recherche Scientifique
Mechanism of Action in Multiple Sclerosis
Alemtuzumab, a humanized monoclonal antibody targeting CD52, has demonstrated high efficacy in the therapy of relapsing-remitting multiple sclerosis (MS). It depletes CD52-bearing B and T cells, leading to the restoration of tolerogenic networks. This reprogramming of immune cell composition is essential for its effectiveness in MS. Despite its considerable risks, mainly secondary autoimmune diseases, understanding its mechanism of action (MOA) offers significant therapeutic potential (Ruck, Bittner, Wiendl, & Meuth, 2015).
Efficacy in Relapsing Remitting Multiple Sclerosis
In clinical trials, alemtuzumab has been found to significantly reduce the risk of relapse and sustained accumulation of disability in relapsing remitting MS. Despite concerns about severe adverse effects, its efficacy as a powerful treatment option is recognized, provided that risks are properly monitored (Guarnera, Bramanti, & Mazzon, 2017).
Use in Solid Organ Transplantation
Alemtuzumab has been utilized off-label in solid organ transplantation, mainly as an induction agent. Its ability to cause prolonged lymphocyte depletion even with a single dose makes it a notable choice in transplant immunosuppression. Its practical benefits, such as lower cost and fewer side effects compared to other agents, highlight its evolving role in this area (Magliocca & Knechtle, 2006).
Role in Treating Hematological Malignancies
Alemtuzumab's use extends to treating certain hematological malignancies. Its effectiveness in managing chronic lymphocytic leukaemia (CLL) and T-cell lymphomas is noted, although it is associated with frequent infectious complications. The need for screening and prophylaxis in these cases is emphasized to manage the associated infection risks (Thursky, Worth, Seymour, Prince, & Slavin, 2006).
Mécanisme D'action
Safety and Hazards
Alemtuzumab can cause serious infusion reactions that may cause death . Serious infusion reactions may happen when patients receive, or up to 24 hours or longer after they receive, Alemtuzumab . Most importantly secondary autoimmune disease affects 30%–40% of patients, predominantly impairing thyroid function .
Propriétés
Numéro CAS |
216503-57-0 |
---|---|
Nom du produit |
Alemtuzumab |
Formule moléculaire |
C6468H10066N1732O2005S40 |
Poids moléculaire |
145454 |
Synonymes |
CAMPATH-1H; GZ-402673; LDP-03 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.